

Application Notes and Protocols for Single-Molecule Imaging with 5-ROX

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Compound of Interest

Compound Name: 5-ROX

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Introduction

Single-molecule imaging has emerged as a powerful technique to unravel complex biological processes by observing individual molecules in real-time. This approach provides insights into molecular heterogeneity, conformational dynamics, and reaction kinetics that are often obscured in ensemble measurements. The choice of fluorescent probes is critical for the success of these experiments. 5-Carboxy-X-rhodamine (**5-ROX**) is a bright and photostable fluorophore belonging to the rhodamine family of dyes, making it a suitable candidate for single-molecule studies, particularly as an acceptor in Förster Resonance Energy Transfer (FRET) experiments.^[1] This document provides detailed application notes and protocols for performing single-molecule imaging experiments using **5-ROX**.

Properties of 5-ROX

5-ROX is a versatile fluorescent dye with photophysical properties well-suited for single-molecule imaging. Its high molar absorptivity and quantum yield contribute to its brightness, a key parameter for detecting single fluorophores.^[1] Rhodamine dyes, in general, are known for their photostability and resistance to photobleaching over a wide pH range.^[1]

Photophysical and Chemical Properties of 5-ROX

Property	Value	Reference
Excitation Maximum (λ_{ex})	~570-580 nm	[1]
Emission Maximum (λ_{em})	~595-604 nm	[1]
Molar Extinction Coefficient (ϵ)	~85,000 - 92,000 M ⁻¹ cm ⁻¹	
Quantum Yield (Φ)	~0.94	[1]
Molecular Weight	~534.61 g/mol	
Reactive Form for Labeling	N-hydroxysuccinimidyl (NHS) ester, Carboxylic acid	[2]
Reactivity	Primary amines (N-terminus, Lysine residues)	[2]
Solubility	DMSO, DMF, Methanol	

Applications in Single-Molecule Imaging

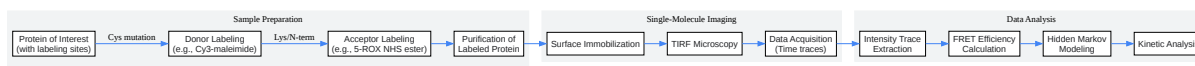
5-ROX is predominantly used as an acceptor fluorophore in single-molecule FRET (smFRET) experiments.[3] smFRET is a technique that measures the efficiency of energy transfer from an excited donor fluorophore to a nearby acceptor fluorophore. This efficiency is exquisitely sensitive to the distance between the two dyes, typically in the range of 2-10 nm, making it a "molecular ruler" for studying:

- Protein conformational dynamics: Observing the folding and unfolding of proteins, as well as ligand-induced conformational changes.[4][5][6]
- Protein-protein interactions: Detecting the association and dissociation of protein complexes. [7][8][9]
- Nucleic acid dynamics: Studying the structure and conformational changes of DNA and RNA. [4][10]

A common and effective FRET pair for smFRET studies is Cyanine3 (Cy3) as the donor and **5-ROX** as the acceptor. The emission spectrum of Cy3 has a good overlap with the excitation spectrum of **5-ROX**, leading to efficient energy transfer.

Experimental Workflow for smFRET using 5-ROX

The following diagram illustrates a typical workflow for a single-molecule FRET experiment involving protein labeling with **5-ROX**.



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A typical workflow for a single-molecule FRET experiment.

Detailed Experimental Protocols

Protocol 1: Protein Labeling with 5-ROX NHS Ester

This protocol describes the labeling of a protein with **5-ROX** NHS ester on primary amines. For smFRET, the protein should be first labeled with a donor fluorophore (e.g., Cy3-maleimide on a cysteine residue).

Materials:

- Protein of interest (1-10 mg/mL in amine-free buffer, e.g., PBS, HEPES)
- **5-ROX** NHS ester (e.g., from a commercial supplier)
- Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
- 1 M Sodium bicarbonate buffer (pH 8.3)
- Gel filtration column (e.g., Sephadex G-25)
- Reaction tubes

Procedure:

- Protein Preparation:
 - Ensure the protein is in an amine-free buffer (e.g., PBS or HEPES) at a concentration of at least 2 mg/mL for efficient labeling.[\[11\]](#)
 - Adjust the pH of the protein solution to 8.3 using the 1 M sodium bicarbonate buffer. The final concentration of bicarbonate should be around 100 mM.[\[11\]](#)
- Dye Preparation:
 - Immediately before use, dissolve the **5-ROX** NHS ester in anhydrous DMF or DMSO to a concentration of 10 mg/mL.[\[11\]](#) Vortex thoroughly to ensure complete dissolution.
- Labeling Reaction:
 - Add the dissolved **5-ROX** NHS ester to the protein solution. A 5-10 fold molar excess of the dye over the protein is a good starting point. The optimal ratio may need to be determined empirically.
 - Mix gently by vortexing and incubate the reaction for 1-2 hours at room temperature, protected from light.
- Purification:
 - Separate the labeled protein from the unreacted dye using a gel filtration column pre-equilibrated with the desired storage buffer.
 - Collect fractions and identify those containing the labeled protein by measuring absorbance at 280 nm (for protein) and ~575 nm (for **5-ROX**).
- Determination of Degree of Labeling (DOL):
 - Measure the absorbance of the purified protein solution at 280 nm (A_{280}) and the excitation maximum of **5-ROX** (~575 nm, A_{max}).

- Calculate the protein concentration using the following formula, correcting for the absorbance of **5-ROX** at 280 nm: Protein Concentration (M) = $(A_{280} - (A_{\text{max}} * CF)) / \epsilon_{\text{protein}}$ where CF is the correction factor (A_{280} of the dye / A_{max} of the dye, typically ~0.2-0.3 for rhodamine dyes) and $\epsilon_{\text{protein}}$ is the molar extinction coefficient of the protein at 280 nm.
- Calculate the dye concentration: Dye Concentration (M) = $A_{\text{max}} / \epsilon_{\text{dye}}$ where ϵ_{dye} is the molar extinction coefficient of **5-ROX**.
- The DOL is the ratio of the dye concentration to the protein concentration.

Protocol 2: Single-Molecule FRET Imaging using TIRF Microscopy

This protocol outlines the imaging of a **5-ROX** labeled protein for smFRET using Total Internal Reflection Fluorescence (TIRF) microscopy.

Materials:

- Labeled protein (typically at pM to nM concentrations)
- TIRF microscope with appropriate laser lines (e.g., 532 nm for Cy3) and emission filters for donor and acceptor channels.
- Quartz slide and coverslip
- PEG-passivated surface with biotin-neutravidin for immobilization
- Imaging buffer:
 - 40 mM HEPES, pH 7.5
 - 150 mM KCl
 - 10 mM MgCl₂
 - Oxygen scavenging system (e.g., 1 mg/mL glucose oxidase, 0.04 mg/mL catalase, and 0.8% w/v glucose)

- Triplet-state quencher (e.g., 1-2 mM Trolox)

Procedure:

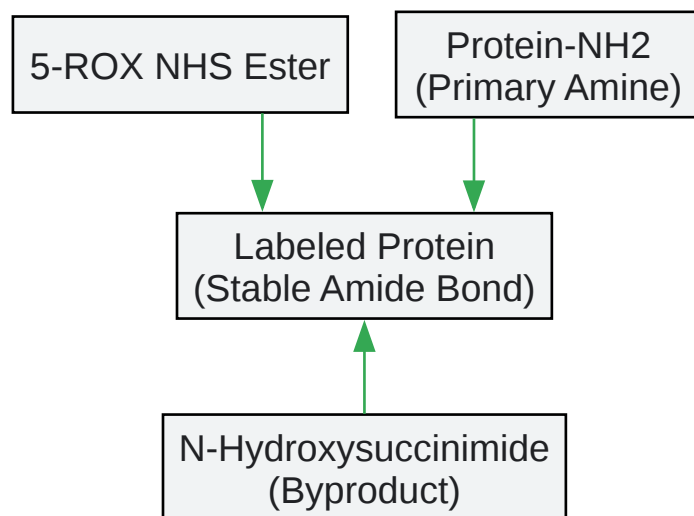
- Flow Chamber Assembly and Surface Passivation:
 - Assemble a flow chamber using a quartz slide and a coverslip with double-sided tape.[\[12\]](#)
 - Passivate the surface with a mixture of m-PEG and biotin-PEG to prevent non-specific protein adsorption.[\[12\]](#)
 - Incubate with NeutrAvidin to create a binding surface for biotinylated molecules.[\[13\]](#)
- Sample Immobilization:
 - Introduce the biotinylated, dual-labeled protein into the flow chamber at a low concentration (e.g., 5-50 pM) to achieve single-molecule density on the surface.[\[13\]](#)
 - Incubate for a few minutes to allow binding to the neutravidin-coated surface.
 - Wash out unbound protein with the imaging buffer.
- Imaging:
 - Place the flow chamber on the TIRF microscope.[\[14\]](#)[\[15\]](#)
 - Excite the donor fluorophore (e.g., Cy3) with the appropriate laser (e.g., 532 nm). The acceptor (**5-ROX**) is excited primarily through FRET.
 - Collect the fluorescence emission from both the donor and acceptor channels simultaneously using a dichroic mirror and appropriate emission filters.
 - Record movies with a typical frame rate of 10-100 ms for a duration of several minutes to capture the dynamics and photobleaching events.[\[16\]](#)
- Data Analysis:

- Identify single molecules and extract the fluorescence intensity time traces for the donor and acceptor channels.[13]
- Calculate the apparent FRET efficiency (E_{FRET}) for each time point: $E_{\text{FRET}} = I_{\text{A}} / (I_{\text{A}} + \gamma * I_{\text{D}})$ where I_{A} and I_{D} are the acceptor and donor intensities, and γ is a correction factor for differences in quantum yields and detection efficiencies of the two dyes.
- Generate FRET efficiency histograms to identify different conformational states.
- Use techniques like Hidden Markov Modeling to analyze the transitions between different FRET states and determine the kinetics of the conformational changes.[12]

Signaling Pathway and Logical Relationship Diagrams

Amine-Reactive Labeling Chemistry

The following diagram illustrates the chemical reaction between a **5-ROX NHS ester** and a primary amine on a protein.

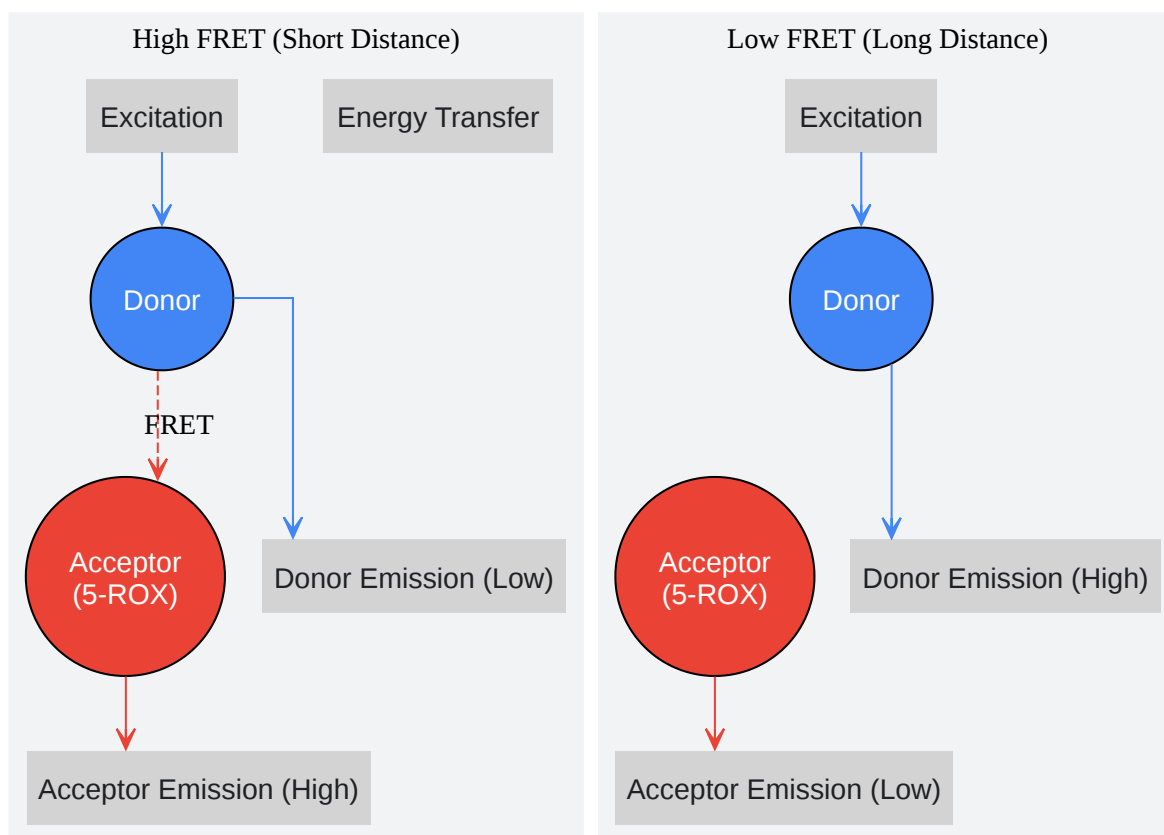


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Reaction of **5-ROX** NHS ester with a primary amine.

Single-Molecule FRET Principle

This diagram explains the principle of single-molecule FRET.



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The principle of single-molecule FRET.

Quantitative Data Summary

The following tables summarize key quantitative parameters relevant to single-molecule imaging experiments with **5-ROX**.

Table 1: Typical Experimental Parameters for smFRET

Parameter	Typical Value/Range	Notes
Labeled Protein Concentration	5 - 100 pM	For surface immobilization to achieve single-molecule density.
Laser Power (at objective)	1 - 10 mW	For a 532 nm laser exciting the donor (e.g., Cy3).[13]
Camera Exposure Time	10 - 100 ms	Balances time resolution with signal-to-noise ratio.
Imaging Duration	1 - 5 minutes	Limited by photobleaching of the fluorophores.
Oxygen Scavenger System	Glucose Oxidase/Catalase	To reduce photobleaching by removing dissolved oxygen. [16]
Triplet State Quencher	Trolox, β -mercaptoethanol	To reduce blinking by quenching long-lived dark states.[12]

Table 2: FRET Parameters for a Cy3-5-ROX Pair (Illustrative)

Parameter	Estimated Value	Notes
Förster Radius (R_0)	5.0 - 6.0 nm	The distance at which FRET efficiency is 50%. This is an estimate based on similar dye pairs.
Typical Measured Distances	2 - 10 nm	The sensitive range for FRET measurements.
FRET Efficiency (E_{FRET})	0.1 - 0.9	Corresponds to the range of measurable distances.
Correction Factor (γ)	~1.0	Depends on the specific setup and needs to be determined experimentally.

Conclusion

5-ROX is a valuable tool for single-molecule imaging, particularly as an acceptor in smFRET experiments. Its favorable photophysical properties and well-established labeling chemistry make it a reliable choice for studying the dynamics of proteins and other biomolecules. The protocols and data presented here provide a comprehensive guide for researchers, scientists, and drug development professionals to design and execute successful single-molecule imaging experiments with **5-ROX**. Careful optimization of labeling, imaging conditions, and data analysis is crucial for obtaining high-quality, quantitative results.

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